cis-4-Nonenal
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Description
Synthesis Analysis
The synthesis of compounds related to cis-4-Nonenal, such as 4-hydroxy-2E-nonenal and its derivatives, has been explored through various methods. For instance, the facile one-step synthesis of 4-hydroxy-2E-nonenal and its dimethyl acetal has been achieved via a cross-metathesis reaction between commercially available octen-3-ol and acrolein or its dimethyl acetal (Soulère, Queneau, & Doutheau, 2007). This method provides a straightforward approach to synthesizing this class of compounds, which can be extended to the synthesis of other related aldehydes.
Molecular Structure Analysis
The analysis of molecular structures related to cis-4-Nonenal, such as isothiochromans and their derivatives, has provided insights into the preferred conformations and structural characteristics of these compounds. Stereoselective syntheses have shown that cis-1,4- and cis-1,3-dimethylisothiochromans and their dioxides prefer a boat conformation, as demonstrated through X-ray analysis for the cis-1,4-dimethyl sulphone (Pulman & Whiting, 1973).
Chemical Reactions and Properties
The chemical reactions and properties of cis-4-Nonenal and related compounds involve various transformations and interactions. For example, the synthesis and characterization of complexes with new donor atom combinations, such as cis-[M(CO)2(N,O)(C)(P)] (M = Re, 99mTc) complexes, have been reported, showcasing the potential for developing novel diagnostic and therapeutic targeted radiopharmaceuticals (Triantis et al., 2018).
Physical Properties Analysis
The study of physical properties, such as solubility and thermal stability, is crucial for understanding the behavior of cis-4-Nonenal and related compounds. For instance, polyimides derived from Cis- and Trans-1,2,3,4-cyclohexanetetracarboxylic dianhydrides have been analyzed for their solubility in various solvents and thermal stability, showing good thermal resistance with high glass transition temperatures, which is significant for their application in different fields (Fang, Yang, Zhang, Gao, & Ding, 2004).
Chemical Properties Analysis
The chemical properties of cis-4-Nonenal and its derivatives, such as reactivity and potential for cross-linking, have been explored in various studies. For example, the nonoxidative modification of protein nucleophiles by trans-4-Oxo-2-nonenal (ONE), a compound related to cis-4-Nonenal, has been studied, focusing on the initial Michael addition of imidazole, thiol, and amine groups to give nucleophile-substituted pyrroles, indicating the compound's reactivity and potential for inducing cross-linking in proteins (Zhang, Liu, Xu, Yuan, & Sayre, 2003).
Safety And Hazards
properties
CAS RN |
2277-15-8 |
---|---|
Product Name |
cis-4-Nonenal |
Molecular Formula |
C9H16O |
Molecular Weight |
140.225 |
Purity |
90% min. |
synonyms |
cis-4-Nonenal |
Origin of Product |
United States |
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